molecular formula C15H13ClO B1298397 3-(3-Chlorophenyl)propiophenone CAS No. 58122-03-5

3-(3-Chlorophenyl)propiophenone

Cat. No. B1298397
CAS RN: 58122-03-5
M. Wt: 244.71 g/mol
InChI Key: CADQEXRPDXILFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Claisen-Schmidt condensation, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) . This method is a common approach for synthesizing chalcones and related propiophenone derivatives, which could be applicable to the synthesis of 3-(3-Chlorophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Chlorophenyl)propiophenone has been studied using techniques such as X-ray diffraction , which provides detailed information about the crystal structure and conformation of the molecules. The geometry of molecules can also be optimized using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl propiophenone derivatives can be explored through various analyses, including natural bond orbital (NBO) analysis, which helps in understanding intramolecular charge transfer . The electrophilic and nucleophilic sites can be identified using molecular electrostatic potential (MEP) and Fukui function calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propiophenone can be inferred from their spectroscopic data, such as FT-IR, NMR, and UV-visible spectra . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. The electrochromic properties of polymers derived from similar compounds have been studied, indicating their potential use in electronic devices .

Scientific Research Applications

Ultrasonic Destruction of Phenols

Research has explored ultrasonic methods to decontaminate water from phenol and its derivatives like chlorophenol, aiming to reduce their concentration to non-hazardous levels. Ultrasonic techniques show promise but require further validation for large-scale applications (Kidak & Ince, 2006).

Electro-oxidation Techniques

The oxidative degradation of phenolic compounds, including chlorophenol, has been investigated using electrochemical systems. Advanced oxidation methods, involving anodically generated ozone, have shown effective degradation of these pollutants (Amadelli et al., 2011).

Biological and Environmental Effects

DNA Damage Potential

Monochlorophenols, used as root canal disinfectants, have shown the capacity to induce DNA double-strand breaks in human oral cells, suggesting genotoxic potential. The study emphasizes the need for careful evaluation of these compounds in dental treatments (Shehata et al., 2012).

Environmental Phenol Concentrations

A study assessing the exposure of pregnant women to environmental phenols revealed widespread exposure. Chlorophenols were among the compounds measured, reflecting their prevalence in the environment and the need for monitoring their impact on public health (Mortensen et al., 2014).

Photocatalytic Applications

Photocatalytic Activity of Indium Phthalocyanines

Indium phthalocyanines embedded in electrospun fibers were evaluated for the photocatalytic transformation of chlorophenol. The study highlighted the influence of symmetry and charge on the photocatalytic activity, providing insights into the design of effective photocatalysts (Osifeko & Nyokong, 2017).

Bacterial Degradation

Bacterial Degradation of Chlorophenols

Chlorophenols, recognized as persistent environmental pollutants, have been the focus of studies investigating their bacterial degradation. Understanding the metabolic pathways and identifying bacteria that can degrade chlorophenols is crucial for developing eco-friendly and cost-effective remediation strategies (Arora & Bae, 2014).

Anti-inflammatory Properties

Anti-inflammatory Compounds from Mangrove Fungus

A study on the mangrove endophytic fungus Amorosia sp. revealed new chlorinated compounds with anti-inflammatory effects, providing a foundation for their potential use as anti-inflammatory agents (Ren et al., 2022).

Safety And Hazards

3-(3-Chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

3-(3-chlorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADQEXRPDXILFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350535
Record name 3-(3-Chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)propiophenone

CAS RN

58122-03-5
Record name 3-(3-Chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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